molecular formula C17H16N4O B12049704 5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12049704
M. Wt: 292.33 g/mol
InChI Key: HOCOHJOHXLVSRA-UHFFFAOYSA-N
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Description

5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds and pyrazoles. This compound is characterized by the presence of a diazenyl group (-N=N-) attached to a pyrazole ring, which is further substituted with methyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-methylphenylhydrazine with 2-phenyl-3-methyl-4-oxo-2,4-dihydro-3H-pyrazole-5-carbaldehyde. The reaction is carried out in an ethanol solution containing concentrated hydrochloric acid as a catalyst under reflux conditions for about 2 hours. The resulting product is then purified by recrystallization from dimethylformamide (DMF) to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of corresponding oxides and hydroxylated derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-((3-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a diazenyl group and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-methyl-4-[(3-methylphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O/c1-12-7-6-8-14(11-12)18-19-16-13(2)20-21(17(16)22)15-9-4-3-5-10-15/h3-11,16H,1-2H3

InChI Key

HOCOHJOHXLVSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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